![molecular formula C12H13N3O2 B3252757 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 21936-99-2](/img/structure/B3252757.png)
3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
Scientific Research Applications
Polymer Modification and Applications
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including derivatives similar to 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, have been used to modify poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification enhances the hydrogels' swelling properties and thermal stability, showing potential for medical applications due to significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis and Structural Analysis
Synthesis and Analysis of Pyrazolyl Propanoic Acid Derivatives : Research has focused on synthesizing and characterizing derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. These studies include regiospecific syntheses and structural determination through spectroscopic techniques and X-ray crystallography, highlighting the complexity of achieving and confirming the desired regioisomer (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Radioprotective Activities
Anticancer and Radioprotective Activities of Pyrazolopyrimidine Derivatives : Certain derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have shown promising in vitro anticancer activity against Ehrlich ascites carcinoma cells. Additionally, some compounds exhibit significant in vivo radioprotective activity, suggesting potential therapeutic applications (Ghorab et al., 2009).
Antibacterial Activities
Synthesis and Antibacterial Screening : Derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have been synthesized and evaluated for their antibacterial activities. The findings indicate that some of these compounds are effective antibacterial agents, presenting a new avenue for the development of antimicrobial treatments (Maqbool et al., 2014).
Antimicrobial Properties of Condensed Pyran Compounds
Antimicrobial Properties of Pyran Compounds : Research into the reaction of fused pyran compounds with formic acid led to the synthesis of 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids, among others. These compounds have been screened for antimicrobial properties, expanding the potential applications of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives in combating microbial infections (Mishriky et al., 2001).
Future Directions
The future directions for “3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid” and related compounds could involve further exploration of their pharmacological effects, particularly their antileishmanial and antimalarial activities. Additionally, more research could be conducted to understand their synthesis, molecular structure, and mechanism of action .
properties
IUPAC Name |
3-amino-3-(1-phenylpyrazol-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-11(6-12(16)17)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXQRSVUKGBSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.